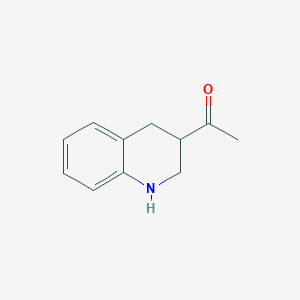

1,2,3,4-Tetrahydro-3-acetyl-quinoline

Description

Overview of the 1,2,3,4-Tetrahydroquinoline (B108954) Heterocyclic System

The 1,2,3,4-tetrahydroquinoline heterocyclic system is a bicyclic organic compound characterized by a benzene (B151609) ring fused to a fully saturated six-membered nitrogen-containing ring (a piperidine (B6355638) ring). It is formally the 1,2,3,4-tetrahydro derivative of quinoline (B57606). nih.gov This structure represents a hybrid of an aromatic aniline (B41778) moiety and a cyclic aliphatic amine.

The parent compound, 1,2,3,4-tetrahydroquinoline, is typically a colorless to yellow oily liquid. nih.gov Synthetically, tetrahydroquinolines are most commonly produced by the catalytic hydrogenation of the corresponding quinoline derivatives. organic-chemistry.org This reduction selectively saturates the pyridine (B92270) portion of the quinoline ring system. A variety of catalytic systems, including those based on gold, cobalt, and iridium, have been developed to achieve this transformation efficiently under various conditions. organic-chemistry.org Domino reactions, which allow for the construction of the core structure from simpler starting materials in a single operation, have also emerged as a powerful strategy for synthesizing substituted tetrahydroquinolines. nih.gov

| Property | Value |

| IUPAC Name | 1,2,3,4-tetrahydroquinoline |

| Chemical Formula | C₉H₁₁N |

| Molar Mass | 133.19 g/mol nih.gov |

| Appearance | Colorless to yellow oily liquid nih.gov |

| CAS Number | 635-46-1 nih.gov |

General Significance of the Tetrahydroquinoline Scaffold in Modern Chemical Research

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govchemicalbook.com Its structural motif is found in a wide array of natural alkaloids and has been incorporated into a myriad of synthetic compounds exhibiting significant pharmacological activities. nih.gov The versatility of the scaffold allows for substitution at various positions on both the aromatic and aliphatic rings, enabling fine-tuning of its biological and physicochemical properties.

The biological significance of this scaffold is extensive, with derivatives demonstrating a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, antiplasmodial, and acetylcholinesterase inhibitory effects. nih.govresearchgate.net This wide range of bioactivity has made the tetrahydroquinoline framework a high-priority target for synthetic chemists aiming to develop new therapeutic agents. nih.gov

| Compound Name | Associated Significance/Activity |

| Nicainoprol | Antiarrhythmic drug nih.gov |

| Oxamniquine | Schistosomicide (anthelmintic agent) nih.gov |

| Virantmycin | Antiviral and antifungal antibiotic nih.gov |

| Compound 20d | Investigated for anticancer activity against colorectal cancer nih.gov |

Contextualization of Acetylated Motifs within Heterocyclic Chemistry

Acetylation, the introduction of an acetyl group (–C(O)CH₃), is a fundamental transformation in organic chemistry used to modify the structure and properties of molecules. In heterocyclic chemistry, acetylation can occur at a nitrogen atom (N-acetylation) or a carbon atom (C-acetylation). This modification can significantly impact a molecule's steric and electronic profile, thereby influencing its reactivity, stability, and biological interactions.

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com In the context of 1,2,3,4-tetrahydroquinoline, the benzene ring is activated towards electrophilic aromatic substitution. Research on the Friedel-Crafts acylation of N-protected tetrahydroquinolines has shown that the reaction is highly regioselective. rsc.org The position of acylation on the aromatic ring (either position 6 or 7) can be controlled by the choice of the protecting group on the nitrogen atom. rsc.org This regioselectivity highlights that the aromatic part of the molecule is significantly more reactive towards electrophilic acylation than the aliphatic ring, where the C3 position resides. N-acetylation, to form 1-acetyl-1,2,3,4-tetrahydroquinoline, is also a common reaction, readily achieved by treating the parent heterocycle with reagents like acetyl chloride or acetic anhydride. scbt.com

Scope of Research Focus on 1,2,3,4-Tetrahydro-3-acetyl-quinoline and Analogues

The specific compound of interest, this compound, features an acetyl group at the C3 position of the saturated piperidine ring. As established by studies on Friedel-Crafts reactions of the tetrahydroquinoline system, direct electrophilic acylation is not a viable synthetic route to this isomer due to the preferential and high-yielding reaction on the electron-rich aromatic ring. rsc.org Consequently, the synthesis of C3-acetylated tetrahydroquinolines would necessitate alternative, multi-step strategies, likely involving the construction of the heterocyclic ring from precursors that already contain the desired functionality at the appropriate position.

While direct research on this compound is limited in published literature, the study of C3-substituted analogues in related heterocyclic systems, such as the isomeric 1,2,3,4-tetrahydroisoquinolines (THIQs), provides valuable context. In the THIQ series, substitution at the C3 position has been explored as a strategy for developing novel compounds with potential biological applications, including anticancer activity. researchgate.netnih.gov Synthetic strategies to access C3-substituted THIQs often involve complex pathways like the Bischler-Napieralski reaction starting from functionalized β-arylethylamine intermediates. nih.gov This indicates a broader interest within synthetic and medicinal chemistry in exploring the chemical space around the C3 position of benzopiperidine scaffolds. The research focus on analogues suggests that functionalization at this position is a recognized approach for modulating the structure-activity relationships of these important heterocyclic systems.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1,2,3,4-tetrahydroquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H13NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-5,10,12H,6-7H2,1H3 |

InChI Key |

WWVKGPNRWKKBEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2NC1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,2,3,4 Tetrahydro 3 Acetyl Quinoline Analogues

Electrophilic Aromatic Substitution Reactions on the Tetrahydroquinoline Ring System

The aromatic portion of the tetrahydroquinoline ring system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. However, the reactivity and regioselectivity are significantly influenced by the reaction conditions and the presence of substituents, such as a protecting group on the nitrogen.

The directing effect of the secondary amine in the tetrahydroquinoline ring strongly favors electrophilic attack at the C6 (para) and C8 (ortho) positions. However, under acidic conditions typical for reactions like nitration, the nitrogen atom is protonated, which deactivates the ring. Therefore, studies on electrophilic substitution are often performed on N-protected analogues, such as N-acetyl derivatives, to modulate this reactivity.

A thorough investigation into the nitration of N-protected tetrahydroquinolines has revealed that the regiochemical outcome is highly dependent on the protecting group and reaction conditions. researchgate.net For instance, direct nitration of tetrahydroquinoline often leads to a mixture of isomers, with historical reports sometimes showing inconsistencies. researchgate.net However, by employing an N-protecting group, selective nitration can be achieved. The primary products of nitration are typically the 6-nitro and 7-nitro derivatives. Computational studies, in agreement with experimental results, have been used to understand the stability of the intermediate sigma complexes, which helps predict the most likely substitution patterns. researchgate.net

Similarly, Friedel-Crafts acylation of N-acetyl-tetrahydroquinoline derivatives has been shown to yield a mixture of C6 and C8 monoacylated products, consistent with the ortho, para-directing influence of the N-acetyl group. datapdf.com

| Reaction | Substrate | Conditions | Major Product(s) | Source |

|---|---|---|---|---|

| Nitration | N-Protected Tetrahydroquinoline | Various nitrating agents and protecting groups | Predominantly 6-nitro and 7-nitro isomers; selectivity is condition-dependent | researchgate.net |

| Friedel-Crafts Acylation | N-Acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | Acetyl chloride, AlCl3 | Mixture of C6 and C8 monoacylated products | datapdf.com |

Both steric and electronic factors play a critical role in determining the outcome of electrophilic aromatic substitution on the tetrahydroquinoline ring. rsc.orgnumberanalytics.com

Electronic Influences: The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density and activating it towards electrophilic attack. This activation is most pronounced at the ortho (C8) and para (C6) positions. When the nitrogen is acylated, as in an N-acetyl derivative, the electron-withdrawing nature of the acetyl group reduces the activating effect, but the directing influence remains ortho, para. researchgate.netdatapdf.com

Steric Influences: The non-aromatic, puckered heterocyclic part of the tetrahydroquinoline molecule creates steric hindrance. This bulkiness can impede the approach of an electrophile to the C8 (ortho) position, potentially favoring substitution at the more accessible C6 (para) position. youtube.com The balance between the strong electronic activation at both ortho and para positions and the steric hindrance at the ortho position determines the final product ratio. For very bulky electrophiles or substrates with bulky substituents on the heterocyclic ring, the preference for para substitution is generally enhanced. numberanalytics.comyoutube.com

Reactions Involving the C3-Acetyl Moiety

The acetyl group at the C3 position is a versatile functional group that undergoes a variety of reactions characteristic of ketones, providing a key site for molecular elaboration.

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, most notably the carbonyl carbon of aldehydes and ketones in what is known as an aldol (B89426) condensation. bas.bgpressbooks.pub The reaction of 1,2,3,4-tetrahydro-3-acetyl-quinoline with aromatic aldehydes, for instance, would be expected to yield chalcone-like molecules, which are α,β-unsaturated ketones. These reactions are typically catalyzed by an acid or a base.

| Reactant 1 | Reactant 2 (Carbonyl Reagent) | Catalyst | Expected Product Type | Source |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Acid or Base (e.g., NaOH, Piperidine) | α,β-Unsaturated Ketone (Chalcone analogue) | bas.bg |

| This compound | Ketone (e.g., Acetone) | Acid or Base | α,β-Unsaturated Ketone | pressbooks.pub |

The carbonyl carbon of the C3-acetyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reaction allows for the conversion of the acetyl group into other functional groups. For example, reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) results in the formation of a tertiary alcohol. Reduction of the acetyl group with hydride reagents like sodium borohydride (B1222165) (NaBH₄) would yield a secondary alcohol.

| Binucleophilic Reagent | Reaction Conditions | Product Type | Source |

|---|---|---|---|

| Hydrazine (B178648) Hydrate | Reflux in ethanol (B145695) or acetic acid | Hydrazone | arabjchem.org |

| Aryl Hydrazines | Reflux in ethanol or acetic acid | Aryl Hydrazone | arabjchem.org |

| Hydroxylamine (B1172632) | Basic or acidic conditions, reflux | Oxime | arabjchem.orgorientjchem.org |

Heterocyclic Ring Transformations and Rearrangement Reactions

The tetrahydroquinoline ring system, while relatively stable, can undergo significant structural modifications, including ring transformations and rearrangements, particularly under acidic or catalytic conditions. These reactions provide pathways to novel heterocyclic structures that are often challenging to synthesize through other means.

One of the most notable transformations is the acid-catalyzed isomerization of tetrahydroquinoline derivatives into 4-aminoindanes. rsc.org This reaction represents a fundamental rearrangement of the heterocyclic core, converting the six-membered nitrogen-containing ring into a five-membered carbocycle fused to the benzene (B151609) ring, with the nitrogen atom becoming an exocyclic amino group. High yields of the 4-aminoindane products can be achieved through this process. rsc.org

Another significant class of reactions involves dearomative rearrangements to form complex spirocyclic systems. The o-semidine rearrangement of cyclic diarylhydrazines, for instance, has been harnessed as an effective method to synthesize novel tetrahydroquinoline-containing spirocycles. nih.govacs.org This acid-promoted dearomatization reaction proceeds to furnish a stable yet reactive spirocyclohexadieniminium ion, which can be trapped in a one-pot sequence to produce unique diazaspirocycles. nih.govacs.org

Furthermore, the THQ scaffold serves as a precursor for the construction of more complex, fused heterocyclic systems. Domino reactions catalyzed by N-heterocyclic carbenes (NHCs) have been developed to synthesize cyclopentene-fused tetrahydroquinolines, providing direct access to the cyclopenta[c]tetrahydroquinoline core found in various alkaloids. thieme-connect.com Similarly, sequences involving Friedel–Crafts acylation followed by a Beckmann rearrangement have been employed to construct tetracyclic fused quinolines, expanding the structural diversity accessible from THQ precursors. researchgate.net Other strategies, such as the Fries-like rearrangement of N-arylazetidin-2-ones, lead to related structures like 2,3-dihydro-4(1H)-quinolinones, highlighting the versatility of rearrangement reactions in this chemical space. nih.gov

Table 1: Examples of Ring Transformations and Rearrangements of Tetrahydroquinoline Analogues

| Reaction Type | Starting Material Class | Key Reagent/Condition | Product Class | Reference |

|---|---|---|---|---|

| Isomerization / Ring Contraction | Tetrahydroquinolines | Acid (e.g., H₂SO₄) | 4-Aminoindanes | rsc.org |

| Dearomative o-Semidine Rearrangement | Cyclic Diarylhydrazines | Acid (e.g., HCl) | Spirocyclic Tetrahydroquinolines | nih.govnih.gov |

| Domino Annulation | Quinolinones and Enals | N-Heterocyclic Carbene (NHC) | Cyclopentene-fused Tetrahydroquinolines | thieme-connect.com |

| Friedel–Crafts / Beckmann Rearrangement | N-Heterocyclic Acids/Esters | Polyphosphoric acid | Tetracyclic Fused Quinolines | researchgate.net |

Elucidation of Reaction Mechanisms for Tetrahydroquinoline and Acetylated Derivatives

Understanding the mechanistic pathways of these transformations is crucial for controlling reaction outcomes and designing new synthetic strategies. Research has focused on identifying key intermediates and clarifying the role of catalysts in directing reactivity and selectivity.

The mechanisms governing the transformations of THQ analogues often involve cationic or charged intermediates. For the acid-catalyzed rearrangement of tetrahydroquinolines to 4-aminoindanes, a proposed mechanism involves protonation of the nitrogen atom, followed by ring-opening to form a stabilized carbocation, which then undergoes intramolecular electrophilic attack on the aromatic ring and subsequent rearrangement to yield the indane skeleton. rsc.org

In the o-semidine rearrangement, mechanistic studies indicate a process that is second-order with respect to the acid concentration, suggesting the involvement of a diprotonated intermediate. nih.gov The key step is the formation of a dearomatized spirocyclohexadieniminium ion. This intermediate is electrophilic and can be trapped by nucleophiles, providing a route to highly functionalized spirocyclic products. acs.org The stability and reactivity of this intermediate are central to the synthetic utility of the method.

Domino reactions leading to fused THQ systems proceed through a series of controlled steps. For instance, the synthesis of fused-ring THQs from enamides and benzyl (B1604629) azide (B81097) under acidic conditions is proposed to involve the rearrangement of the azide to an N-phenyliminium intermediate. This electrophilic species is then attacked by the enamide, initiating a cyclization cascade to form the final product. nih.gov In other synthetic approaches, advanced techniques like operando NMR spectroscopy have been used to detect and characterize transient species. For example, in the tandem synthesis of THQs, intermediates such as 2-phenyl-3,4-dihydroquinoline have been identified, which are often unstable and difficult to isolate using traditional ex-situ analysis. rsc.org

Catalysts play a pivotal role in governing the course of reactions involving tetrahydroquinoline derivatives, influencing both the rate of reaction and the selectivity towards specific products.

Acid Catalysis: Brønsted and Lewis acids are fundamental in promoting many of the observed rearrangements and cyclizations. In the o-semidine rearrangement, strong acids like HCl are essential for the formation of the diprotonated species that initiates the dearomatization cascade. nih.govnih.gov Similarly, triflic acid and polyphosphoric acid are effective in promoting Fries-like rearrangements and Friedel–Crafts cyclizations, which lead to the formation of quinolinone and fused-ring systems, respectively. researchgate.netnih.gov Chiral phosphoric acids have emerged as particularly versatile organocatalysts, capable of controlling enantioselectivity in reactions such as the dehydrative cyclization of 2-aminochalcones followed by asymmetric reduction to afford chiral tetrahydroquinolines. organic-chemistry.orgglobethesis.com

Metal and Organocatalysis: Transition metal catalysts, particularly those based on palladium, are widely used in domino reactions to construct complex THQ analogues. These catalysts facilitate sequences of reactions, such as alkene insertion followed by intramolecular C-H functionalization, in a single pot. datapdf.com N-Heterocyclic carbenes (NHCs) have also been successfully employed as organocatalysts in domino protocols to achieve the asymmetric synthesis of cyclopentene-fused THQs. thieme-connect.com The catalyst's structure is critical for inducing stereoselectivity in these transformations.

Redox Catalysis: The tetrahydroquinoline ring can also be transformed through redox reactions. For example, metal-free heterogeneous catalysts, such as nitrogen and phosphorus co-doped porous carbon (NPCH), have been developed for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding aromatic quinolines. rsc.org This transformation occurs efficiently using air as the oxidant and water as the solvent, representing a green chemical process. Conversely, catalytic systems based on manganese have been developed for the synthesis of THQs via a "borrowing hydrogen" methodology, which involves the in-situ formation and subsequent reduction of a quinoline (B57606) intermediate. nih.gov

Table 2: Influence of Catalysts on Reactions of Tetrahydroquinoline Analogues

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|---|

| Brønsted Acid | HCl, Triflic Acid | Rearrangement / Cyclization | Promotes formation of cationic intermediates (e.g., iminium ions) | nih.govnih.gov |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Asymmetric Cyclization/Reduction | Controls enantioselectivity of ring formation and hydrogenation | organic-chemistry.orgglobethesis.com |

| Transition Metal | Palladium Complexes | Domino Reaction | Catalyzes C-C and C-N bond formation in a cascade sequence | datapdf.com |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Domino Annulation | Activates substrates and controls stereochemistry in ring formation | thieme-connect.com |

| Metal-Free Heterogeneous | N,P-co-doped Carbon | Oxidative Dehydrogenation | Facilitates aromatization of the heterocyclic ring | rsc.org |

Based on the conducted research, it is not possible to provide a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline and content inclusions. The search for specific experimental data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this particular compound did not yield sufficient results in the public domain.

The available information often pertains to related but structurally distinct compounds, such as N-acetylated tetrahydroquinolines (where the acetyl group is attached to the nitrogen atom at position 1) or other substituted tetrahydroquinoline and tetrahydroisoquinoline derivatives. acs.orgnih.govnih.govresearchgate.net Using data from these related compounds would violate the strict requirement to focus solely on "this compound".

Therefore, this response cannot fulfill the user's request due to the lack of available specific data for the target compound in the provided search results.

Computational and Theoretical Chemistry Studies on 1,2,3,4 Tetrahydro 3 Acetyl Quinoline Scaffolds

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for investigating the molecular properties of quinoline (B57606) derivatives. rsc.org DFT methods are favored for their balance of computational cost and accuracy in predicting molecular geometries, energies, and other electronic properties. rsc.orgscirp.org By solving approximations of the Schrödinger equation, DFT can model the behavior of electrons within a molecule, providing a foundational understanding of its chemical nature. scirp.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. scirp.orgajchem-a.com

In quinoline derivatives, DFT calculations are used to map the distribution and energy levels of these orbitals. rjptonline.org A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of electronic excitation, indicating that charge transfer can readily occur within the molecule. scirp.orgresearchgate.net For the 1,2,3,4-Tetrahydro-3-acetyl-quinoline scaffold, the HOMO is typically localized on the electron-rich tetrahydroquinoline ring system, while the LUMO may be distributed across the acetyl group and the aromatic portion of the molecule. This distribution is key to understanding the molecule's reactivity in electrophilic and nucleophilic reactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline-based Scaffolds

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.58 | -1.12 | 5.46 |

| Substituted Quinoline Derivative A | DFT/B3LYP/6-311G(d,p) | -7.19 | -4.40 | 2.79 |

| Substituted Quinoline Derivative B | DFT/B3LYP/6-311G+(d,p) | -6.21 | -2.54 | 3.67 |

Note: Data is illustrative of typical values found for quinoline derivatives in computational studies.

Computational methods are highly effective in predicting spectroscopic data, which is crucial for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) with a high degree of accuracy. nih.govmdpi.com These predictions are invaluable for assigning signals in experimental spectra to specific nuclei (¹H and ¹³C) within the molecule. chemrxiv.org

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each atom. nih.gov Theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). Studies on various quinoline derivatives have shown a strong correlation between theoretically calculated and experimentally measured NMR chemical shifts, confirming the reliability of these computational approaches. nih.govresearchgate.net For this compound, DFT can predict the distinct chemical shifts for the protons and carbons in the aliphatic and aromatic rings, as well as the acetyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 3.3 - 3.5 | 45 - 50 |

| C3-H | 2.8 - 3.0 | 40 - 45 |

| C4-H | 2.9 - 3.1 | 25 - 30 |

| C5-H (Aromatic) | 7.0 - 7.2 | 127 - 129 |

| C8-H (Aromatic) | 6.6 - 6.8 | 114 - 116 |

| Acetyl CH₃ | 2.1 - 2.3 | 20 - 25 |

| Acetyl C=O | - | 205 - 210 |

Note: Values are hypothetical and represent a typical range expected from DFT/GIAO calculations.

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. clockss.orgnih.gov This allows for the determination of activation energies (energy barriers) and reaction enthalpies, providing a quantitative measure of reaction feasibility and kinetics.

For the synthesis or modification of this compound, computational studies can evaluate the energetics of key steps, such as cyclization, reduction, or substitution. nih.gov Locating the transition state—the highest energy point along the reaction coordinate—is crucial. The structure of the transition state provides insight into the bonding changes occurring during the reaction. For instance, in the hydrogenation of a quinoline precursor, DFT can model the interaction with the catalyst surface and calculate the energy barrier for hydrogen addition, helping to explain the observed reaction rates and conditions. nih.gov

Computational Analysis of Reaction Pathways and Mechanisms

Beyond static properties, theoretical chemistry excels at elucidating dynamic processes, such as complex reaction mechanisms. Computational analysis can trace the entire path from reactants to products, identifying key intermediates and transition states that are often too transient to be observed experimentally. clockss.org

Many chemical reactions can yield multiple isomers. Computational chemistry is instrumental in predicting and explaining regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer). By comparing the activation energies of competing reaction pathways, the most favorable pathway, leading to the major product, can be identified. researchgate.net

For example, in the synthesis of substituted quinolines, such as the Friedländer annulation, different cyclization pathways can lead to linear or angular products. researchgate.net DFT calculations can model the transition states for each possible cyclization. The pathway with the lower energy barrier will be kinetically favored, thus predicting the major regioisomer. researchgate.net Similarly, in reactions involving the creation of chiral centers, such as in the reduction of a precursor to form the tetrahydroquinoline ring, the energies of diastereomeric transition states can be calculated to predict which stereoisomer will be predominantly formed. nih.gov

To accurately reflect real-world experimental conditions, computational models must account for the effects of the solvent and any catalysts. Solvation effects are typically incorporated using either implicit continuum models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. researchgate.netusd.edu These models account for the stabilization of charged or polar species in solution, which can significantly alter reaction energetics. clockss.org

Structure Property Relationships of 1,2,3,4 Tetrahydro 3 Acetyl Quinoline Derivatives Excluding Biological Properties

Influence of Substituents on Chemical Reactivity and Stability

The reactivity and stability of 1,2,3,4-tetrahydro-3-acetyl-quinoline derivatives are significantly modulated by the electronic and steric nature of substituents on both the aromatic and heterocyclic rings.

Electronic Effects: Substituents on the benzene (B151609) ring influence the electron density of the entire molecule, which in turn affects its reactivity.

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring. This enhanced nucleophilicity can facilitate electrophilic aromatic substitution reactions. rsc.org For instance, the presence of an EDG would favor reactions like nitration or halogenation on the aromatic portion of the molecule. It also enhances the basicity of the nitrogen atom at position 1.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. These groups also decrease the basicity of the nitrogen atom, potentially affecting its reactivity in acid-catalyzed reactions.

Stability: The stability of the tetrahydroquinoline nucleus can be influenced by substituents that affect its susceptibility to oxidation. The partially saturated heterocyclic ring can be prone to dehydrogenation to form the corresponding quinoline (B57606). Steric hindrance provided by bulky substituents can sometimes enhance the stability of the molecule by protecting reactive sites. For example, N-acylation or the introduction of bulky groups at C2 or C4 can sterically shield the N-H bond and adjacent C-H bonds, potentially increasing the molecule's oxidative stability.

Stereochemical Aspects and their Impact on Physical and Chemical Properties

The presence of a chiral center at the C3 position, where the acetyl group is attached, means that this compound exists as a pair of enantiomers: (R)-1,2,3,4-tetrahydro-3-acetyl-quinoline and (S)-1,2,3,4-tetrahydro-3-acetyl-quinoline. The introduction of other substituents can create additional chiral centers, leading to the possibility of diastereomers.

Impact on Physical Properties: Stereoisomers of a compound can have markedly different physical properties, which is a principle widely applied in various fields of chemistry. nih.gov

Optical Activity: Enantiomers rotate plane-polarized light in equal but opposite directions. This is a defining characteristic used for their identification and quantification.

Crystal Packing and Density: Diastereomers, and even different crystalline forms of the same enantiomer, can exhibit different crystal packing arrangements. nih.gov Tighter crystal packing can lead to higher density and melting points. nih.gov Recent studies have shown that stereochemistry can significantly affect the density of compounds. nih.gov

Solubility: Different stereoisomers can have different solubilities in chiral solvents or when forming diastereomeric complexes. This difference is the basis for classical chiral resolution techniques.

Impact on Chemical Properties: While enantiomers have identical chemical properties in an achiral environment, their reactivity can differ significantly in the presence of other chiral molecules (e.g., chiral catalysts or reagents).

Stereoselective Reactions: The specific spatial arrangement of atoms in one enantiomer compared to the other can lead to different rates of reaction with a chiral reagent due to more or less favorable steric interactions in the transition state.

Diastereomeric Interactions: In reactions involving diastereomers, the pre-existing stereocenters can influence the stereochemical outcome of newly formed centers, a concept known as diastereoselection.

Table 1: Hypothetical Physical Property Differences Between Stereoisomers This table illustrates the potential differences in physical properties based on general principles of stereochemistry. Actual values would require experimental determination.

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

|---|---|---|---|

| Specific Rotation [α] | +X° | -X° | 0° |

| Melting Point | Y °C | Y °C | May differ from Y °C |

| Solubility in a Chiral Solvent | Can differ | Can differ | Can differ |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the properties of chemicals based on their molecular structure. nih.govnih.gov These models correlate calculated molecular descriptors with experimentally determined properties. researchgate.net For this compound derivatives, QSPR could be employed to predict various chemical parameters without the need for experimental synthesis and measurement.

Molecular Descriptors: A wide range of descriptors can be calculated to represent the structural features of a molecule:

Topological Descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these describe electronic properties. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value suggests a greater tendency to donate electrons, while a low ELUMO value indicates a better ability to accept electrons, both of which relate directly to chemical reactivity. bowen.edu.ng

Geometrical Descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Predicting Chemical Properties: By developing a regression model using a set of known this compound derivatives and their measured properties, it would be possible to predict properties for new, unsynthesized derivatives.

Reactivity: Descriptors like EHOMO, ELUMO, and atomic charges could be used to predict the susceptibility of a molecule to nucleophilic or electrophilic attack.

Stability: Parameters related to bond energies or ionization potential could be correlated with the thermal or oxidative stability of the compounds.

Physical Properties: Descriptors related to molecular size, polarity, and intermolecular forces could be used to predict properties like boiling point, vapor pressure, and solubility.

Table 2: Example of Descriptors Used in QSPR for Predicting a Chemical Property (e.g., Oxidation Potential) This table is illustrative, showing how different descriptors for a series of hypothetical derivatives (Substituent at C6) might correlate with a chemical property.

| Derivative (Substituent at C6) | EHOMO (eV) | Molecular Polarizability (ų) | Predicted Oxidation Potential (V) |

|---|---|---|---|

| -H | -5.8 | 20.1 | 1.2 |

| -OCH₃ | -5.5 | 21.5 | 0.9 |

| -Cl | -6.0 | 21.0 | 1.4 |

| -NO₂ | -6.5 | 20.8 | 1.8 |

Conformational Analysis and its Relation to Molecular Properties

Ring Conformation: The six-membered heterocyclic ring typically exists in a "half-chair" or "sofa" conformation to minimize angular and torsional strain. Computational studies on the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule have identified multiple stable conformations, existing as pairs of energetically equivalent enantiomers. nih.gov These conformers are separated by a relatively low energy barrier, suggesting that conformational interconversion can occur. nih.gov

Substituent Orientation: The acetyl group at the C3 position can be oriented in either an axial or an equatorial position relative to the ring. The equatorial conformation is generally more stable as it minimizes steric clashes with other atoms on the ring. The energetic difference between the axial and equatorial conformers influences the conformational equilibrium of the molecule.

Rotational Isomers (Rotamers): Hindered rotation around the N-acetyl bond in related N-acylated tetrahydroisoquinoline systems has been shown to result in the existence of distinct rotational isomers (rotamers) that are stable enough to be observed separately on the NMR timescale. mdpi.comresearchgate.net A similar phenomenon could occur with the C3-acetyl group in this compound, where different orientations of the carbonyl group relative to the ring could lead to distinct, stable conformers.

Impact on Molecular Properties: The preferred conformation affects several molecular properties:

Spectroscopic Properties: The precise chemical environment of each atom is conformation-dependent. As a result, different conformers can give rise to distinct signals in NMR spectra, as observed in related systems. mdpi.com

Reactivity: The accessibility of reactive sites can be different in various conformations. For example, a sterically hindered axial acetyl group might react more slowly than a more accessible equatorial one.

Future Directions and Emerging Research Avenues in 1,2,3,4 Tetrahydro 3 Acetyl Quinoline Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of functionalized tetrahydroquinolines has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 1,2,3,4-Tetrahydro-3-acetyl-quinoline lies in the adoption of green and sustainable chemistry principles. researchgate.net Overcoming challenges in synthesis and scalability is a key area of focus for researchers. ontosight.ai

Key research avenues include:

Domino and Multicomponent Reactions: Designing one-pot domino reactions, such as the Povarov reaction, could enable the rapid assembly of the polysubstituted THQ core from simple precursors, enhancing atom and step economy. nih.govnih.gov

Asymmetric Catalysis: The development of novel catalytic systems for the asymmetric hydrogenation of a 3-acetyl-quinoline precursor would provide enantiomerically pure this compound. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer. dicp.ac.cnacs.org

Biomimetic Approaches: Inspired by natural biosynthetic pathways, biomimetic reductions could offer highly selective and environmentally benign routes to the target molecule. dicp.ac.cnacs.org

Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques like flow chemistry can offer improved safety, scalability, and reaction control, while microwave-assisted methods can significantly reduce reaction times and improve yields. ontosight.ai

Table 1: Comparison of Modern Synthetic Strategies for Tetrahydroquinolines

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Domino Reactions (e.g., Povarov) | High step and atom economy; rapid complexity generation. | One-pot synthesis from an aniline (B41778), an aldehyde, and an acetyl-containing dienophile. | nih.gov |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity; access to chiral compounds. | Enantioselective reduction of 3-acetyl-quinoline to yield specific stereoisomers. | dicp.ac.cn |

| Inverse-Electron-Demand aza-Diels-Alder | Mild reaction conditions; high diastereoselectivity. | Construction of the THQ ring with precise control over the substituent arrangement. | nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique trifecta of functional groups in this compound—the secondary amine, the ketone, and the activated C4-methylene group—offers a rich playground for exploring novel chemical reactivity. Future research will likely focus on leveraging these sites for unprecedented molecular transformations.

Emerging research directions include:

Ketone and α-Carbon Chemistry: The acetyl group is a versatile handle. Its ketone can be transformed into alcohols, oximes, or hydrazones, while the α-carbon can be functionalized through enolate chemistry to form new carbon-carbon bonds.

N-Functionalization: The secondary amine can be readily acylated, alkylated, or used in cross-coupling reactions to introduce a wide array of substituents, modulating the molecule's properties. organic-chemistry.org

C-H Activation: Modern catalytic methods could enable the selective functionalization of the C-H bonds on the tetrahydroquinoline scaffold, providing direct routes to novel derivatives without the need for pre-functionalized starting materials.

Ring System Modifications: Investigations into ring-expansion, ring-contraction, or dehydrogenation reactions could transform the core THQ scaffold into other important nitrogen-containing heterocyclic systems.

Table 2: Potential Transformations of this compound

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Acetyl Group (C=O) | Reduction | Secondary Alcohols |

| Reductive Amination | Amines | |

| Wittig Reaction | Alkenes | |

| Acetyl Group (α-Carbon) | Aldol (B89426) Condensation | β-Hydroxy Ketones |

| Alkylation | α-Substituted Ketones | |

| Secondary Amine (N-H) | Acylation / Sulfonylation | Amides / Sulfonamides |

| Buchwald-Hartwig Coupling | N-Aryl Tetrahydroquinolines | |

| Tetrahydroquinoline Core | Dehydrogenation | Aromatic Quinolines |

Integration of this compound into Complex Molecular Architectures

The THQ scaffold is a cornerstone in many biologically active molecules, and the pre-installed functionality of this compound makes it an ideal starting point for constructing more complex structures. researchgate.net Future work will focus on using this compound as a key building block in the synthesis of novel fused heterocyclic systems and analogs of natural products.

Key strategies for integration include:

Annulation Reactions: The acetyl group can serve as an anchor for annulation strategies, where additional rings are fused onto the THQ core. For example, reactions with bifunctional reagents could lead to novel polycyclic systems like quinolino-diazepines or quinolino-pyrimidines.

Diversity-Oriented Synthesis (DOS): Using this compound as a central scaffold, DOS strategies can be employed to rapidly generate large libraries of structurally diverse molecules for high-throughput screening in drug discovery programs. nih.gov

Natural Product Synthesis: The compound could serve as a key intermediate in the total synthesis of complex alkaloids or other natural products that contain a substituted tetrahydroquinoline motif.

Advanced Applications of the this compound Scaffold as Synthetic Intermediates and Building Blocks

Beyond its direct applications, the true potential of this compound may lie in its role as a versatile synthetic intermediate. beilstein-journals.orgbeilstein-journals.org Its functional handles allow for controlled, stepwise modifications, making it a valuable platform for creating a multitude of downstream products.

Future applications in this area will likely involve:

Scaffold Decoration: The molecule provides a robust core that can be "decorated" with various functional groups at the nitrogen and acetyl positions. This allows for the fine-tuning of physicochemical properties, which is essential for developing molecules with drug-like characteristics.

Linker and Fragment-Based Drug Design: The dual functionality allows the molecule to be used as a linker to connect two other molecular fragments or as a foundational fragment in fragment-based drug discovery campaigns.

Development of Novel Reagents: Derivatives of this compound could be developed as novel chiral ligands for asymmetric catalysis or as specialized reagents for organic synthesis, further expanding its utility beyond direct incorporation into target molecules.

By pursuing these research avenues, the scientific community can harness the full synthetic potential of this compound, paving the way for innovations in materials science, catalysis, and the discovery of new therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 1,2,3,4-tetrahydro-3-acetylquinoline, and what factors influence method selection?

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives typically employs catalytic hydrogenation, cyclization, or palladium-catalyzed annulation. For example:

- Catalytic hydrogenation : Quinoline derivatives can be reduced using tin/HCl or palladium catalysts under hydrogen gas to yield tetrahydroquinolines. Selectivity depends on catalyst poisoning (e.g., quinoline-poisoned Pd for controlled reduction) .

- Cyclization : N-tosyl-aniline tethered allenyl aldehydes undergo palladium-catalyzed cyclization with arylboronic acids to form 3,4-cis-tetrahydroquinolines with high diastereo- and enantioselectivity (up to 99% ee). Key parameters include cationic Pd complexes and chiral ligands .

- Epichlorohydrin-mediated synthesis : Reaction of aromatic amines with epichlorohydrin generates intermediates like N-(3-chloro-2-hydroxypropyl) derivatives, which cyclize to form tetrahydroquinoline cores. Temperature and substituent steric effects dictate reaction efficiency .

Q. How is the purity and structural integrity of synthesized 1,2,3,4-tetrahydro-3-acetylquinoline verified?

Standard analytical workflows include:

- Chromatography : GC (gas chromatography) with ≥98% purity thresholds, as specified for acetylated derivatives .

- Spectroscopy : H/C NMR to confirm regioselectivity (e.g., acetyl group position) and stereochemistry. IR spectroscopy validates functional groups like carbonyls.

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy, critical for derivatives like 6-fluoro-2-methyl-tetrahydroquinoline (MW 165.21 g/mol) .

- Melting/boiling points : Physical constants (e.g., bp 295°C for 1-acetyl derivatives) cross-referenced with literature .

Q. What safety protocols are essential when handling 1,2,3,4-tetrahydroquinoline derivatives in laboratory settings?

- Hazard mitigation : Use fume hoods, nitrile gloves, and eye protection due to flammability (Fp 100°C) and skin/eye irritation risks .

- Waste disposal : Avoid aqueous release; incinerate via certified facilities.

- Emergency measures : For exposure, rinse eyes/skin with water for 15 minutes and consult SDS documentation .

Advanced Research Questions

Q. How can diastereoselectivity challenges be addressed in palladium-catalyzed cyclization for tetrahydroquinoline derivatives?

- Chiral ligand design : Use binaphthyl-derived phosphine ligands (e.g., BINAP) to enforce enantioselective C–N coupling. For example, copper-catalyzed asymmetric desymmetrization achieves >90% ee in 2-oxo-tetrahydroquinoline-3-carboxamides .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance Pd complex stability and reaction rates.

- Substituent effects : Electron-withdrawing groups (e.g., tosyl) on the amine moiety improve cyclization efficiency by lowering activation barriers .

Q. What strategies resolve contradictory data in biological activity studies of tetrahydroquinoline derivatives?

- Assay standardization : Normalize cell viability protocols (e.g., MTT assays) across pharmacological studies to minimize variability in IC values .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 6-fluoro vs. 2-methyl groups) on antibacterial or anti-inflammatory activity. For instance, 7-amino-1-methyl derivatives show enhanced activity against Gram-positive bacteria .

- Computational modeling : Molecular docking (e.g., with COX-2 for ibuprofen hybrids) identifies binding mode discrepancies between in vitro and in silico results .

Q. How are bifunctional tetrahydroquinoline derivatives synthesized, and what applications do they enable?

- Bifunctional synthesis : Condensation of N,N'-di(3-chloro-2-hydroxypropyl)-diaminobenzenes with naphthyl moieties yields 4,4'-(1,4-phenylenediamine)-di(tetrahydroquinoline). Intramolecular cyclization is driven by electrophilic aromatic substitution at the ortho position .

- Applications :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.